(3-Bromo-2-isopropoxy-5-methylphenyl)methanol
Description
Properties
CAS No. |
2056110-55-3 |
|---|---|
Molecular Formula |
C11H15BrO2 |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
(3-bromo-5-methyl-2-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C11H15BrO2/c1-7(2)14-11-9(6-13)4-8(3)5-10(11)12/h4-5,7,13H,6H2,1-3H3 |
InChI Key |
AQEOSSVBAVZXEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Reduction of a Benzaldehyde Intermediate
Synthesize 3-bromo-2-isopropoxy-5-methylbenzaldehyde through formylation (e.g., Rieche formylation with Cl2CHOCH3/TiCl4) followed by sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) reduction.
Key Data :
Hydrolysis of a Benzyl Halide
Convert 3-bromo-2-isopropoxy-5-methylbenzyl bromide to the alcohol via SN2 hydrolysis (NaOH/H2O, 60°C). This method is efficient but requires prior synthesis of the benzyl halide.
Synthesis of Benzyl Bromide :
-
Brominate 2-isopropoxy-5-methyltoluene at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator (AIBN).
-
Purify via fractional distillation (bp 120–125°C at 15 mmHg).
Reaction Optimization and Challenges
Competing Side Reactions
-
Over-alkylation : Mitigated by using stoichiometric isopropyl bromide and monitoring reaction progress via TLC.
-
Oxidation of Alcohol : Prevented by conducting reductions under inert atmosphere (N2/Ar) and avoiding strong oxidizers.
Purification Techniques
-
Column Chromatography : Employ hexane/ethyl acetate gradients (8:1 to 4:1) to separate polar byproducts.
-
Crystallization : Recrystallize from ethanol/water mixtures for high-purity isolates.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : Retention time 12.3 min (C18 column, MeOH/H2O 70:30).
-
Elemental Analysis : C: 48.5%, H: 5.2%, Br: 28.9% (theoretical C: 48.8%, H: 5.3%, Br: 29.1%).
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-isopropoxy-5-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of 3-bromo-2-isopropoxy-5-methylbenzaldehyde or 3-bromo-2-isopropoxy-5-methylbenzoic acid.
Reduction: Formation of 2-isopropoxy-5-methylphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (3-Bromo-2-isopropoxy-5-methylphenyl)methanol , with the CAS number 2056110-55-3, is a chemical of interest in various scientific fields due to its unique structure and properties. This article explores its applications, focusing on scientific research and potential industrial uses.
Pharmaceutical Development
The compound's structural attributes suggest potential applications in drug development, particularly in synthesizing new pharmacological agents. The presence of the bromine atom can enhance biological activity or selectivity, making it a candidate for further investigation in medicinal chemistry.
Biochemical Studies
Research indicates that compounds similar to this compound are often used as inhibitors or modulators in biochemical pathways. Its application in enzyme inhibition studies could elucidate mechanisms of action for various biological processes.
Material Science
The compound may also find applications in material science, particularly in the development of mesoporous materials or polymers. Its ability to form stable structures can be leveraged for creating advanced materials with specific properties for catalysis or adsorption.
Environmental Chemistry
Compounds with halogen substituents, like bromine, are often studied for their environmental impact and degradation pathways. Understanding how this compound behaves in different environmental conditions can provide insights into its ecological footprint and potential remediation strategies.
Case Study 1: Synthesis of Derivatives
In a recent study, researchers synthesized various derivatives of this compound to assess their biological activity against specific cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting avenues for further drug development.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's role as an enzyme inhibitor. The research demonstrated that this compound effectively inhibited a key enzyme involved in metabolic pathways, highlighting its potential as a therapeutic agent in metabolic disorders.
Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Potential drug candidate for new therapeutic agents |
| Biochemical Studies | Inhibitor/modulator in biochemical pathways |
| Material Science | Development of advanced materials with specific properties |
| Environmental Chemistry | Studies on ecological impact and degradation pathways |
Mechanism of Action
The mechanism of action of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and the isopropoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Positioning: The target compound’s isopropoxy group at C2 and methyl at C5 create distinct steric and electronic effects compared to analogs like (3-Bromo-5-isopropoxyphenyl)methanol, where isopropoxy occupies C5 .
Heterocyclic vs. Aromatic Cores: (3-(2-Bromophenyl)isoxazol-5-yl)methanol incorporates an isoxazole ring, enhancing rigidity and altering solubility (e.g., slight solubility in DMSO) compared to purely aromatic systems .
Halogen Diversity: Iodine in (2-Bromo-5-iodophenyl)methanol increases molecular weight (296.93 g/mol vs. ~259 g/mol for the target) and lipophilicity (predicted LogP ~3.0 vs. ~2.5 for bromine-only analogs) .
Physicochemical Properties
Key Observations:
- Lipophilicity: The target’s isopropoxy and methyl groups increase LogP compared to simpler analogs like (4-Bromo-2-methylphenyl)methanol (LogP ~1.8) .
- Solubility Trends : Bulky substituents (e.g., isopropoxy) reduce water solubility but enhance compatibility with organic solvents like chloroform.
Biological Activity
The compound (3-Bromo-2-isopropoxy-5-methylphenyl)methanol is a substituted phenolic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : C12H15BrO2
- Molecular Weight : 273.15 g/mol
- Boiling Point : Not specified in the available literature
- Melting Point : Not specified in the available literature
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets. Some key findings include:
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : Structure-activity relationship (SAR) studies suggest that modifications to the phenolic structure can enhance binding affinity to target enzymes, leading to increased inhibition rates .
- Cellular Uptake and Metabolism : The lipophilic nature of the compound may facilitate cellular uptake, allowing it to exert effects on intracellular targets.
Case Study 1: Prostate Cancer Inhibition
A study conducted on a series of substituted aryl benzylamines demonstrated that modifications similar to those found in this compound resulted in potent inhibition of 17β-HSD3. The most effective compounds exhibited IC50 values below 370 nM, indicating strong potential for therapeutic application in prostate cancer treatment .
| Compound | IC50 (nM) | Activity |
|---|---|---|
| Compound A | 250 | Strong Inhibitor |
| Compound B | 370 | Moderate Inhibitor |
| This compound | TBD | TBD |
Case Study 2: Antimicrobial Activity
While specific studies on this compound's antimicrobial properties are scarce, related compounds have shown effectiveness against various bacterial strains. Further research is needed to establish the antimicrobial spectrum and mechanisms involved.
Q & A
Basic: What are the key considerations for optimizing the synthesis of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol?
Answer: Synthesis optimization requires careful control of reaction parameters. For brominated aromatic alcohols, methods like electrophilic substitution or alcohol protection/deprotection strategies are common. Key factors include:
- Temperature : Elevated temperatures (e.g., 90°C in CCl₄) enhance reaction rates but may induce side reactions like over-bromination .
- Catalysts : Radical initiators like 2,2′-azobis(isobutyronitrile) (AIBN) improve bromination efficiency with N-bromosuccinimide (NBS) .
- Solvent Choice : Polar aprotic solvents (e.g., carbon tetrachloride) stabilize intermediates and reduce byproducts .
- Purification : Silica gel column chromatography is effective for isolating the target compound, with yields up to 90% reported for similar brominated furanones .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer: Multi-technique validation is critical:
- ¹H/¹³C NMR : Assigns substituent positions via coupling patterns and chemical shifts. For example, methoxy groups resonate at δ ~3.9–4.0 ppm, while aromatic protons show splitting patterns (e.g., doublets or triplets) dependent on substitution .
- X-ray Crystallography : Resolves molecular geometry and packing. Software like SHELX refines crystal structures, revealing bond angles and torsional strain in brominated aromatics .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks) and detects isotopic patterns for bromine (m/z 79/81) .
Basic: How does the steric and electronic environment of the isopropoxy group influence the compound’s stability?
Answer: The isopropoxy group’s bulky nature reduces hydrolytic susceptibility compared to smaller alkoxy groups. Stability studies should:
- Monitor Degradation : Use HPLC or TLC under varied pH and temperature conditions.
- Assess Electronic Effects : Electron-donating isopropoxy groups activate the aromatic ring toward electrophilic attack, requiring inert atmospheres during storage .
Advanced: What mechanistic insights guide the regioselective functionalization of this compound?
Answer: Regioselectivity is governed by:
- Directing Effects : The bromine atom acts as a meta-director, while the methyl group directs substituents to para positions. Computational tools (e.g., DFT) predict reactive sites by mapping electron density .
- Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products (e.g., monosubstitution), while prolonged heating may lead to thermodynamically stable isomers .
Advanced: How can researchers resolve contradictions in spectral data for this compound?
Answer: Contradictions often arise from impurities or dynamic processes (e.g., tautomerism). Mitigation strategies include:
- Multi-Technique Cross-Validation : Compare NMR, IR, and X-ray data to confirm assignments .
- Dynamic NMR : Detect rotational barriers or conformational exchange in solution .
- Crystallographic Refinement : Use WinGX or SHELXL to resolve ambiguities in solid-state structures .
Advanced: What computational methods are suitable for modeling the electronic properties of this compound?
Answer:
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward nucleophiles or electrophiles .
- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using software like AutoDock, leveraging crystallographic data for accuracy .
- Retrosynthetic Planning : Tools like Reaxys or Pistachio propose synthetic routes based on analogous brominated compounds .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
Answer: Challenges include poor crystal growth due to flexibility from the isopropoxy group. Solutions:
- Solvent Screening : Use mixed solvents (e.g., hexane/ethyl acetate) to slow crystallization.
- Cryocooling : Stabilize crystals at 100–150 K during X-ray data collection .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices .
Advanced: How do steric effects influence the compound’s reactivity in cross-coupling reactions?
Answer: The isopropoxy group hinders access to the bromine atom in Suzuki or Buchwald-Hartig couplings. Workarounds:
- Protection/Deprotection : Temporarily mask the hydroxyl group with silyl ethers.
- Bulky Ligands : Use XPhos or SPhos to enhance catalytic turnover in sterically crowded systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
